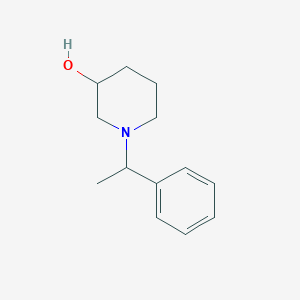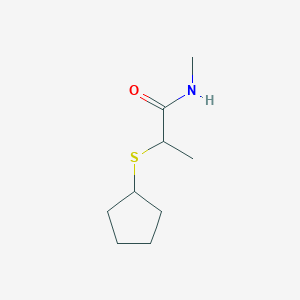
3-(1H-benzimidazol-2-yl)-1-(2,6-dimethylmorpholin-4-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-benzimidazol-2-yl)-1-(2,6-dimethylmorpholin-4-yl)propan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DM-PITZ and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 3-(1H-benzimidazol-2-yl)-1-(2,6-dimethylmorpholin-4-yl)propan-1-one is not fully understood. However, studies have suggested that DM-PITZ can inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair, and its inhibition can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
Studies have shown that 3-(1H-benzimidazol-2-yl)-1-(2,6-dimethylmorpholin-4-yl)propan-1-one can induce apoptosis in cancer cells and inhibit the growth of cancer cells. DM-PITZ has also been studied for its potential anti-inflammatory and anti-fibrotic effects. In animal studies, DM-PITZ has been shown to reduce inflammation and fibrosis in the liver and lung.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(1H-benzimidazol-2-yl)-1-(2,6-dimethylmorpholin-4-yl)propan-1-one in lab experiments is its potential applications in cancer research. DM-PITZ has been shown to inhibit the growth of cancer cells and induce apoptosis. However, one of the limitations of using DM-PITZ in lab experiments is its low solubility in water, which can affect its bioavailability.
Future Directions
For the study of DM-PITZ include investigating the mechanism of action, potential anti-inflammatory and anti-fibrotic effects, and potential applications in other fields of scientific research.
Synthesis Methods
The synthesis of 3-(1H-benzimidazol-2-yl)-1-(2,6-dimethylmorpholin-4-yl)propan-1-one has been reported using different methods. One of the common methods involves the reaction between 2,6-dimethylmorpholine-4-carbaldehyde and o-phenylenediamine in the presence of acetic acid and sulfuric acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified using column chromatography.
Scientific Research Applications
3-(1H-benzimidazol-2-yl)-1-(2,6-dimethylmorpholin-4-yl)propan-1-one has been studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of cancer research. Studies have shown that DM-PITZ can inhibit the growth of cancer cells and induce apoptosis. DM-PITZ has also been studied for its potential anti-inflammatory and anti-fibrotic effects.
properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-1-(2,6-dimethylmorpholin-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-11-9-19(10-12(2)21-11)16(20)8-7-15-17-13-5-3-4-6-14(13)18-15/h3-6,11-12H,7-10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPLHCBVEJSMNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CCC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-benzimidazol-2-yl)-1-(2,6-dimethylmorpholin-4-yl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[3-[2-(1,3-benzothiazol-2-yl)piperidin-1-yl]-3-oxopropyl]carbamate](/img/structure/B7516093.png)
![5-chloro-2-fluoro-N-[3-(2-methylpropoxy)propyl]benzamide](/img/structure/B7516094.png)

![1-[(2-Methylphenyl)methyl]pyridin-2-one](/img/structure/B7516110.png)
![1-[4-[1-(4-Fluorophenyl)ethyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7516116.png)

![2,2-Dimethyl-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7516126.png)

![N-[2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidin-1-yl]acetyl]-2-phenylacetamide](/img/structure/B7516142.png)
![2-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7516144.png)

![Cyclopentyl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7516153.png)

![N-(2-methylcyclohexyl)-2-[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]propanamide](/img/structure/B7516192.png)